molecular formula C11H10IN B11840316 2-(Aminomethyl)-5-iodonaphthalene

2-(Aminomethyl)-5-iodonaphthalene

Cat. No.: B11840316
M. Wt: 283.11 g/mol
InChI Key: XDXTYFPXNZTFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-iodonaphthalene typically involves multi-step organic reactions. One common method is the nitration of naphthalene followed by reduction to form the corresponding amine. The iodination step can be achieved using iodine or iodinating agents under specific conditions. For example, the nitration of naphthalene can be carried out using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin and hydrochloric acid to yield the aminomethyl derivative. The iodination can then be performed using iodine and a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-iodonaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution of the iodine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-iodonaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes due to its naphthalene core.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-iodonaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-bromonaphthalene
  • 2-(Aminomethyl)-5-chloronaphthalene
  • 2-(Aminomethyl)-5-fluoronaphthalene

Uniqueness

Compared to its halogenated analogs, 2-(Aminomethyl)-5-iodonaphthalene has unique properties due to the larger atomic size and higher polarizability of iodine. This can result in stronger halogen bonding interactions and potentially different reactivity and biological activity.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(5-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2

InChI Key

XDXTYFPXNZTFES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C(=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.